N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Description
This compound is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s also known as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). This reaction spontaneously forms the quaternary ammonium chloride salt of the compound .Molecular Structure Analysis
The molecular structure of this compound includes a triazine ring with two methoxy groups and a methylmorpholinium group attached. The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
This compound is used in various chemical reactions, especially in the formation of amides from the corresponding carboxylic acid and amine . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Physical And Chemical Properties Analysis
The compound has a molar mass of 276.72 g/mol . More detailed physical and chemical properties could not be found in the available resources.Mechanism of Action
Target of Action
It’s known that similar compounds are often used as condensing agents in biochemical reactions .
Mode of Action
The compound, also known as DMTMM, acts as a condensing agent in biochemical reactions . It reacts with carboxylic acids to form active esters, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound is involved in the formation of amides and esters. It facilitates the condensation of carboxylic acids and amines to form corresponding amides, and the esterification of carboxylic acids with alcohols to form corresponding esters .
Pharmacokinetics
It’s known that the by-product of the reaction with dmtmm is highly water-soluble and can be easily removed from the main reaction product .
Result of Action
The result of the compound’s action is the formation of amides and esters from carboxylic acids and amines or alcohols, respectively . These reactions are fundamental in biochemistry and have wide-ranging implications in various biological processes.
Safety and Hazards
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-13-16-10(17-14(18-13)22-2)7-15-12(20)11-8-5-3-4-6-9(8)23-19-11/h3-7H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUESKHAWDBYNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NOC3=C2CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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